N-(2,5-dimethylphenyl)-6-oxo-6H-anthra[1,9-cd]isoxazole-3-carboxamide
Overview
Description
“N-(2,5-dimethylphenyl)-6-oxo-6H-anthra[1,9-cd]isoxazole-3-carboxamide” is a complex organic compound. It contains an isoxazole ring, which is a five-membered ring with two nonadjacent heteroatoms (one nitrogen and one oxygen). The compound also features an anthraquinone backbone, which is a type of quinone with three benzene rings fused together .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the isoxazole ring and the coupling of this ring with the anthraquinone backbone. Isoxazoles can be synthesized through 1,3-dipolar cycloaddition or condensation of hydroxylamine with β-diketones . Anthraquinones can be synthesized through various methods including Friedel-Crafts acylation .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The isoxazole ring and the anthraquinone backbone would contribute to the rigidity of the molecule, while the carboxamide group would introduce polarity .
Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the isoxazole ring, the anthraquinone backbone, and the carboxamide group. Isoxazoles are known to participate in various reactions including cycloadditions . Anthraquinones can undergo redox reactions, and carboxamides can participate in various reactions including hydrolysis and condensation .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carboxamide group could enhance its solubility in polar solvents. The rigidity of the molecule due to the multiple rings could influence its melting point and boiling point .
Mechanism of Action
The mechanism of action of this compound would depend on its intended use. For example, if it’s intended to be used as a drug, it could interact with biological targets in the body to exert its effects. Isoxazole derivatives have been found to exhibit various types of biological activity, including antimicrobial, antiviral, antitumor, anti-inflammatory, immunomodulating, anticonvulsant, and antidiabetic activities .
Safety and Hazards
Future Directions
Future research on this compound could involve studying its biological activity, optimizing its synthesis, and investigating its potential applications. For example, it could be studied as a potential drug candidate for various diseases, given the biological activity exhibited by isoxazole derivatives .
Properties
IUPAC Name |
N-(2,5-dimethylphenyl)-8-oxo-15-oxa-14-azatetracyclo[7.6.1.02,7.013,16]hexadeca-1(16),2,4,6,9,11,13-heptaene-12-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16N2O3/c1-12-7-8-13(2)18(11-12)24-23(27)17-10-9-16-19-20(17)25-28-22(19)15-6-4-3-5-14(15)21(16)26/h3-11H,1-2H3,(H,24,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQLLXDNECKSAME-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)C2=CC=C3C4=C(C5=CC=CC=C5C3=O)ON=C24 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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